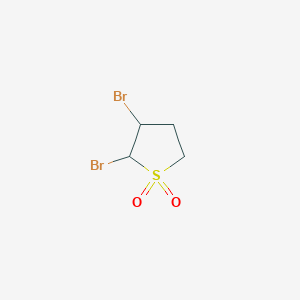

2,3-Dibromosulfolane

Description

Significance of Vicinal Dibromides in Organic Transformations

The presence of vicinal dibromides—two bromine atoms on adjacent carbon atoms—is a significant functional group in organic synthesis. This arrangement allows for a range of transformations, primarily driven by the potential for elimination and substitution reactions. Dehydrobromination, the removal of a hydrogen and a bromine atom from adjacent carbons, can lead to the formation of a double bond, providing a route to unsaturated compounds.

Furthermore, vicinal dibromides can undergo debromination to form alkenes, a reaction often promoted by reducing agents. They are also precursors for the synthesis of other functional groups. For example, reaction with amines can lead to the formation of vicinal diamines, which are important building blocks for various heterocyclic compounds, including those with biological relevance. The reactivity of the carbon-bromine bond also allows for nucleophilic substitution reactions, expanding the synthetic possibilities.

Overview of Research Trajectories in 2,3-Dibromosulfolane Chemistry

Research into this compound has primarily focused on its reactivity and potential as a synthetic intermediate. A key area of investigation has been its reaction with various reagents to understand the interplay between the sulfone group and the vicinal dibromides.

One notable reaction is its treatment with bases. For instance, the reaction of this compound with pyridine (B92270) in acetone (B3395972) results in debromination to yield 2-methyl-2-sulfolene. This indicates a preference for the removal of the two bromine atoms to form a double bond.

The synthesis of this compound itself is achieved through the bromination of 2-methyl-2-sulfolene. This positions it as a derivative that can potentially be reverted to its precursor or used to generate other sulfolene-based structures. The study of its reactions contributes to the broader understanding of how halogenation influences the chemistry of cyclic sulfones and expands the toolbox for synthesizing complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6Br2O2S |

|---|---|

Molecular Weight |

277.96 g/mol |

IUPAC Name |

2,3-dibromothiolane 1,1-dioxide |

InChI |

InChI=1S/C4H6Br2O2S/c5-3-1-2-9(7,8)4(3)6/h3-4H,1-2H2 |

InChI Key |

IWPCGTXDZACYSU-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)C(C1Br)Br |

Canonical SMILES |

C1CS(=O)(=O)C(C1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibromosulfolane

Direct Bromination Approaches to Sulfolane (B150427) Derivatives

Direct bromination is a common method for the synthesis of brominated sulfolane derivatives. This approach typically involves the reaction of an unsaturated sulfolane precursor with a brominating agent.

The most straightforward method for synthesizing dibrominated sulfolanes is the direct addition of bromine to a sulfolene. For instance, the reaction of 3-sulfolene (B121364) with bromine is a known method to produce trans-3,4-dibromosulfolane. This type of reaction is a classic example of electrophilic addition to an alkene, where the bromine molecule adds across the carbon-carbon double bond. The general mechanism involves the initial attack of the electron-rich double bond on the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion from the opposite side, resulting in an anti-addition product.

In a related context, the bromination of 3-sulfolene with N-bromosuccinimide (NBS) in the presence of water is utilized to prepare the corresponding bromohydrin, trans-3-bromo-4-hydroxysulfolane. This reaction proceeds through the formation of hypobromous acid from NBS and water, which then acts as the electrophile.

Achieving regioselectivity in the bromination of sulfolane derivatives is crucial when specific isomers are desired. While the synthesis of 2,3-dibromosulfolane is the focus, it is informative to consider regioselective bromination in the broader context of sulfolane chemistry. For example, the bromination of sulfolane itself using N-bromosuccinimide (NBS) under radical initiation conditions can lead to substitution at the 3-position, yielding 3-bromosulfolane. The selectivity in such reactions is often dictated by the stability of the resulting radical or carbocation intermediate.

In the context of substituted sulfolenes, the electronic and steric properties of the substituents play a significant role in directing the incoming bromine atom. For instance, in the synthesis of other brominated heterocyclic compounds, the regioselectivity of bromination is influenced by the directing effects of existing functional groups on the ring.

Bromination of Unsaturated Sulfolane Precursors

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of any synthetic procedure to maximize the yield and purity of the desired product. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

For instance, in the synthesis of 3,4-difluorosulfolane from 3,4-dibromosulfolane (B84020), various fluorinating agents, phase transfer catalysts, and solvents are employed to achieve high yields and purity. The reaction temperature is also a crucial factor, with a range of 50°C to 200°C being explored.

The following table summarizes the optimized conditions for the synthesis of 3,4-difluorosulfolane from 3,4-dibromosulfolane, which can provide insights into potential conditions for optimizing bromination reactions.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 3,4-dibromosulfolane, Potassium monofluoride | Tetrabutylammonium bromide | Acetonitrile | 90 | 96.4 | 99.3 |

| 3,4-dibromosulfolane, Sodium Fluoride | 18-crown-6 | Acetonitrile | 90 | 95.1 | 99.2 |

This table presents data on the synthesis of a related compound, 3,4-difluorosulfolane, to illustrate the types of parameters that are optimized in the synthesis of halogenated sulfolanes.

In the broader context of organic synthesis, the use of polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane itself can improve the efficiency and selectivity of bromination reactions. The choice of the brominating agent, such as elemental bromine versus N-bromosuccinimide, and the use of catalysts can also significantly impact the outcome of the reaction.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dibromosulfolane

Elimination Reactions: Debromination and Dehydrobromination

Elimination reactions of 2,3-dibromosulfolane can proceed via two main pathways: debromination, the removal of both bromine atoms, and dehydrobromination, the removal of a hydrogen and a bromine atom. These reactions lead to the formation of unsaturated sulfolene derivatives.

Chemo- and Regioselectivity in Elimination Pathways

The course of the elimination reaction is highly dependent on the reaction conditions, particularly the base employed. This selectivity determines whether the reaction proceeds via debromination or dehydrobromination. For instance, the reaction of 3,4-dibromosulfolane (B84020) with ultrasonically dispersed potassium (UDP) results in dehydrobromination and some double-dehydrobromination products. In contrast, treatment of this compound with pyridine (B92270) in acetone (B3395972) leads to debromination.

The regioselectivity of dehydrobromination is influenced by the acidity of the protons adjacent to the sulfone group and the bromine atoms. The presence of the electron-withdrawing sulfonyl group enhances the acidity of the α-protons, making them susceptible to abstraction by a base.

Influence of Reagents and Reaction Conditions on Product Distribution

The choice of reagent and reaction conditions plays a critical role in dictating the product distribution in the elimination reactions of dibromosulfolanes.

| Reagent/Condition | Substrate | Major Product(s) | Reaction Type | Reference |

| Ultrasonically Dispersed Potassium (UDP) | 3,4-Dibromosulfolane | 4-Bromo-2-sulfolene and its dimer | Dehydrobromination and double dehydrobromination | |

| Pyridine in Acetone | This compound | 2-Methyl-2-sulfolene | Debromination | |

| Sodium Amide in Liquid Ammonia (B1221849) | Vicinal Dihalides | Alkynes | Double E2 Elimination | |

| Silver Tosylate | 3-Bromo-4-pentafluorosulfur-sulfolane | 4-Pentafluorosulfur-2-sulfolene | Dehydrobromination | |

| Silver Acetate (B1210297) | 3-Bromo-4-pentafluorosulfur-sulfolane | Equimolar mixture of 2-sulfolene and 3-sulfolene (B121364) isomers | Dehydrobromination |

This table provides examples of how different reagents and conditions influence the outcome of elimination reactions involving dibrominated sulfolane (B150427) derivatives.

Strong bases like sodium amide in liquid ammonia are commonly used to effect double dehydrohalogenation of vicinal dihalides to form alkynes. In the case of sulfolane derivatives, the choice of base can selectively favor one elimination pathway over another. For example, the dehydrobromination of 3-bromo-4-pentafluorosulfur-sulfolane with silver tosylate yields predominantly the 2-sulfolene isomer, while silver acetate gives a mixture of 2- and 3-sulfolene isomers.

Mechanistic Aspects of C-Br Bond Scission

The cleavage of the carbon-bromine bond is a key step in both debromination and dehydrobromination reactions. In dehydrobromination, the reaction typically proceeds through an E2 (elimination, bimolecular) mechanism, involving the concerted removal of a proton by a base and the departure of the bromide ion. For an E2 reaction to occur, a specific stereochemical arrangement is often required, where the proton and the leaving group are in an anti-periplanar conformation.

In debromination reactions, the mechanism can involve the formation of a carbanion intermediate. For example, the reaction of this compound with ultrasonically dispersed potassium is proposed to proceed via reductive cleavage of a C-Br bond to form a carbanion, which then induces the elimination of the second bromine atom.

Nucleophilic Substitution Reactions

This compound also undergoes nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. These reactions are valuable for introducing nitrogen and other heteroatoms into the sulfolane ring.

Amination Reactions with Nitrogen-Containing Nucleophiles

The reaction of 3,4-dibromosulfolane with various amines has been investigated. With primary and secondary amines, such as methylamine (B109427) and benzylamine (B48309), both cis- and trans-3,4-diaminosulfolane derivatives are formed. However, the reaction with dimethylamine (B145610) has been reported to yield only the trans-isomer. Interestingly, the reaction with aniline (B41778) does not lead to the expected diaminosulfolane but instead produces 4-anilino-2-sulfolene, a product of substitution followed by elimination. The use of protic solvents was found to be more effective for the synthesis of 3,4-bis(benzylamino)sulfolane.

| Amine | Product(s) | Reference |

| Methylamine | cis- and trans-3,4-bis(methylamino)sulfolane | |

| Benzylamine | cis- and trans-3,4-bis(benzylamino)sulfolane | |

| Dimethylamine | trans-3,4-bis(dimethylamino)sulfolane | |

| Aniline | 4-Anilino-2-sulfolene |

This table summarizes the products obtained from the reaction of 3,4-dibromosulfolane with different amines.

Reactions with Other Heteroatom Nucleophiles

Besides nitrogen nucleophiles, this compound can react with other heteroatom nucleophiles. An alternative route for the preparation of certain fused sulfolene systems involves the direct substitution of 4-bromo-2-sulfolene with a sulfur nucleophile. For instance, the reaction of o-bromophenothiolate with 4-bromo-2-sulfolene yields the corresponding substituted product in high yield. These reactions highlight the versatility of halogenated sulfolanes as precursors for a variety of heterocyclic compounds.

Stereochemical Outcomes of Nucleophilic Substitutions

The carbon-bromine bonds at the C2 and C3 positions of the this compound ring are susceptible to nucleophilic attack. The stereochemical outcome of these substitution reactions is largely dictated by the reaction mechanism, which is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction centers.

Typically, reactions at these secondary carbon centers proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. A key characteristic of the S_N2 reaction is that it occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). This "backside attack" leads to a predictable stereochemical outcome: an inversion of configuration at the stereocenter. If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer.

The rate and feasibility of these S_N2 reactions on the this compound scaffold are significantly affected by steric hindrance. The bulky sulfone group (SO₂) and the adjacent bromine atom can impede the approach of the nucleophile. As the number and size of groups attached to the carbon bearing the leaving group increase, the rate of S_N2 reaction decreases. Therefore, the reactivity of this compound in nucleophilic substitution reactions is a balance between the electrophilicity of the carbon atoms and the steric congestion of the five-membered ring structure.

| Feature | Description | Reference |

| Dominant Mechanism | S_N2 (Substitution Nucleophilic Bimolecular) | |

| Nucleophile Approach | Backside attack, opposite to the leaving group | |

| Stereochemical Result | Inversion of configuration at the reaction center | |

| Influencing Factors | Steric hindrance from the sulfone group and adjacent bromine |

Cheletropic Extrusion of Sulfur Dioxide

Cheletropic reactions are a class of pericyclic reactions in which two sigma bonds are concertedly formed or broken at a single atom. The thermal decomposition of sulfolene derivatives to eliminate sulfur dioxide (SO₂) is a synthetically valuable and well-studied cheletropic extrusion. This process provides a clean and efficient method for generating conjugated dienes. The driving force for this reaction is often the entropic benefit of evolving a stable, small gaseous molecule like SO₂.

Thermal Generation of 1,3-Dienes from this compound Derivatives

Heating this compound or its derivatives triggers the cheletropic extrusion of sulfur dioxide, yielding the corresponding 1,3-diene. This thermal process is highly stereospecific. The Woodward-Hoffmann rules for pericyclic reactions predict that the thermal extrusion of SO₂ from a 3-sulfolene occurs through a concerted, disrotatory process in the ground state.

This stereospecificity is famously demonstrated in the pyrolysis of substituted 2,5-dimethyl-3-sulfolenes:

Heating cis-2,5-dimethyl-3-sulfolene yields (E,Z)-2,4-hexadiene.

Heating trans-2,5-dimethyl-3-sulfolene quantitatively produces (E,E)-2,4-hexadiene.

This principle allows for the controlled, stereospecific synthesis of substituted 1,3-dienes from appropriately substituted sulfolane precursors. For derivatives of this compound, this reaction would generate a corresponding dibromo-substituted 1,3-diene, with the stereochemistry of the diene being directly controlled by the stereochemistry of the starting sulfolane.

Application in Subsequent Cycloaddition Reactions (e.g., Diels-Alder)

The in situ generation of dienes from sulfolenes is particularly useful in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). Using a sulfolene derivative as a diene precursor avoids the need to handle potentially volatile or unstable dienes.

In a typical procedure, the sulfolene derivative and a suitable dienophile are heated together. The sulfolene first undergoes thermal cheletropic extrusion to release SO₂ and form the transient diene. This diene is immediately trapped by the dienophile in a Diels-Alder reaction to form the final cycloadduct. Research has shown that brominated sulfolenes can serve as competent sources for the corresponding dienes in Diels-Alder reactions. For instance, a bromosulfolene was effectively used to generate a diene that reacted with maleic anhydride. This strategy is widely applied in the synthesis of complex polycyclic molecules.

| Reaction Stage | Description | Key Features | Reference |

| Diene Generation | Thermal cheletropic extrusion of SO₂ from the bromosulfolane scaffold. | Stereospecific (disrotatory), clean, driven by entropy. | |

| Cycloaddition | The in situ generated diene reacts with a dienophile. | [4+2] cycloaddition (Diels-Alder), forms a six-membered ring. | |

| Overall Process | A one-pot reaction where the sulfolene acts as a stable diene surrogate. | Avoids isolation of potentially unstable dienes. |

Metal-Mediated and Catalytic Transformations

The bromine atoms on the this compound ring, as well as the sulfone group itself, can be manipulated through various metal-mediated and catalytic reactions to create diverse molecular architectures.

Reductive Coupling Reactions

Reductive coupling reactions, often employing low-valent metals, create new carbon-carbon bonds. While direct reductive coupling of the C-Br bonds in this compound is plausible, a related and powerful strategy involves the elaboration of the sulfolane core followed by a metal-mediated coupling.

A notable example is the McMurry reaction, which uses a titanium reagent to reductively couple two ketone or aldehyde groups to form an alkene. This methodology has been applied to diketosulfide precursors, which, after oxidation to the corresponding sulfone, can undergo the McMurry reaction. This intramolecular coupling furnishes 2,3,4,5-tetrasubstituted 3-sulfolenes in high yields. The subsequent cheletropic extrusion of SO₂ from these products provides access to multi-substituted 1,3-dienes. Such strategies showcase how metal-mediated reactions can be used to build complex scaffolds on a sulfolene framework.

Cross-Coupling Methodologies Utilizing Bromosulfolane Scaffolds

The carbon-bromine bonds in this compound serve as ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are fundamental in modern organic synthesis for forming C-C, C-N, and other bonds. The general principle involves the reaction of an organohalide with an organometallic reagent in the presence of a palladium catalyst.

The utility of this approach has been demonstrated on halogenated sulfolene scaffolds. For example, 3-iodo-3-sulfolene has been shown to undergo Stille coupling with an organostannane reagent to produce a bis-sulfolene product in high yield. This coupled product can then be used in subsequent thermal reactions to generate higher-order dendralenes. This illustrates the potential of using bromosulfolane scaffolds as building blocks, where the bromine atoms can be sequentially or simultaneously replaced with various organic fragments through cross-coupling chemistry, leading to a diverse library of complex molecules.

| Coupling Type | Reagents | Product Type | Significance | Reference |

| Stille Coupling | Organohalide (R-X), Organostannane (R'-SnBu₃), Pd(0) catalyst | R-R' | Forms new C-C bonds on the sulfolane scaffold. | |

| Suzuki Coupling | Organohalide (R-X), Boronic acid (R'-B(OH)₂), Pd(0) catalyst, Base | R-R' | Tolerates a wide range of functional groups. | |

| Heck Coupling | Organohalide (R-X), Alkene, Pd(0) catalyst, Base | Alkenylated Product | Forms a new C-C bond with an alkene. |

Photocatalytic Approaches to Alkene Difunctionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling radical-based transformations under mild and environmentally friendly conditions. These reactions typically involve a photoactive catalyst that, upon absorbing light, engages in single electron transfer (SET) processes with organic substrates. One area of significant interest is the difunctionalization of alkenes, where two new functional groups are added across a double bond. Current time information in Bangalore, IN.

While specific studies detailing the use of this compound in photocatalytic alkene difunctionalization are not prominent in the surveyed literature, its structure as an α,α'-dihalo sulfone makes it a viable candidate for such transformations based on established reactivity principles. The photocatalytic activation of carbon-halogen bonds, particularly carbon-bromine bonds, is a well-documented process for generating radical intermediates. For instance, photocatalytic systems have been successfully employed for the reductive debromination of compounds like α-bromoacetophenone and various polybrominated diphenyl ethers.

A plausible mechanistic pathway for the difunctionalization of an alkene initiated by this compound would likely proceed as follows:

Excitation: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Electron Transfer and Fragmentation: The excited photocatalyst can act as a reductant, transferring a single electron to the this compound molecule. This reductive SET would induce the cleavage of a carbon-bromine bond, generating a bromine radical (Br•) and a sulfolanyl radical anion intermediate.

Radical Addition: The highly reactive bromine radical adds to an external alkene substrate, forming a new carbon-centered radical.

Functionalization/Termination: This new radical intermediate can then be trapped by another species in the reaction mixture or engage in a second redox event with the photocatalyst to complete the difunctionalization process, yielding the final product.

This proposed pathway leverages the known propensity of photocatalysis to generate radicals from alkyl halides, offering a potential, yet to be fully explored, route for utilizing this compound in advanced synthetic applications.

Rearrangement Reactions and Skeletal Modifications

The sulfolane skeleton of this compound is amenable to a variety of transformations, including elimination and substitution reactions, that modify its structure. These reactions often lead to the formation of unsaturated sulfolene derivatives, which are valuable intermediates in organic synthesis.

Dehydrobromination and Related Elimination Reactions

The treatment of this compound with a base can induce the elimination of hydrogen bromide (HBr) to form unsaturated sulfolenes. Bailey and Cummins reported that reacting trans-3,4-dibromosulfolane (an isomer of this compound) with two equivalents of a base like pyridine results in partial debromination to afford 4-bromo-2-sulfolene. When an excess of pyridine is used, the reaction can proceed further to yield a cationic 3-pyridinium-3-sulfolene salt.

Reductive elimination has also been demonstrated. The reaction of 3,4-dibromosulfolane with ultrasonically dispersed potassium (UDP) leads to both dehydrobromination to form 3-sulfolene and a double dehydrobromination that results in an elimination-dimerization product.

Reaction with Amines: Substitution and Elimination-Addition

A significant skeletal modification occurs when this compound reacts with amines. These reactions can yield both saturated di-substituted products and unsaturated mono-substituted products, depending on the amine used. In protic solvents like methanol, trans-3,4-dibromosulfolane reacts with primary and secondary amines to give a mixture of cis- and trans-3,4-diaminosulfolane derivatives.

However, the reaction with aniline, a weaker nucleophile, exclusively yields the elimination-addition product, 4-anilino-2-sulfolene. This suggests that the reaction likely proceeds through an initial E2 elimination to form 4-bromo-3-sulfolene, which then undergoes a nucleophilic substitution or an addition-elimination sequence. The reaction of isolated 4-benzylamino-2-sulfolene with benzylamine further supports the intermediacy of these unsaturated species. These aminated sulfolane and sulfolene derivatives are notable as they serve as precursors for the synthesis of biotin (B1667282) (Vitamin B7).

| Amine | Solvent | Product(s) | Yield (%) |

|---|---|---|---|

| Benzylamine | Methanol | cis-3,4-Bis(benzylamino)sulfolane | 30 |

| trans-3,4-Bis(benzylamino)sulfolane | 58 | ||

| Methylamine | Methanol | cis-3,4-Bis(methylamino)sulfolane | - |

| trans-3,4-Bis(methylamino)sulfolane | - | ||

| Dimethylamine | Methanol | trans-3,4-Bis(dimethylamino)sulfolane | - |

| Aniline | Methanol | 4-Anilino-2-sulfolene | - |

The Ramberg-Bäcklund Reaction

Conceptually related to the base-induced reactions of this compound is the Ramberg-Bäcklund reaction. This reaction converts α-halo sulfones into alkenes through treatment with a strong base, resulting in the extrusion of sulfur dioxide (SO₂). The mechanism involves the initial deprotonation of the α-carbon, followed by an intramolecular nucleophilic displacement of the halide on the other α-carbon to form a transient, unstable three-membered episulfone intermediate. This intermediate then decomposes via a cheletropic extrusion of SO₂ to form the final alkene product. Given that this compound is an α,α'-dihalo sulfone, it is a potential substrate for a Ramberg-Bäcklund type rearrangement, which would represent a significant skeletal modification leading to a cyclic diene.

Stereochemical Aspects of 2,3 Dibromosulfolane Chemistry

Diastereoselectivity in Synthesis and Transformations

The synthesis of 2,3-dibromosulfolane typically involves the bromination of a sulfolene precursor. The stereochemical outcome of this addition reaction is highly dependent on the reaction conditions and the geometry of the starting material. For instance, the bromination of 3-sulfolene (B121364) has been shown to yield trans-3,4-dibromosulfolane. This outcome is consistent with a mechanism involving the formation of a bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting in anti-addition.

Further transformations of this compound can also proceed with a high degree of diastereoselectivity. The existing stereocenters can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. For example, in reactions involving nucleophilic substitution, the incoming nucleophile may preferentially attack from the less sterically hindered face of the sulfolane (B150427) ring, leading to a specific stereochemical configuration in the product.

The relative stereochemistry of substituents on the sulfolane ring can be definitively assigned using techniques like ¹H NMR spectroscopy and X-ray crystallography. For example, the coupling constants between adjacent protons in the ¹H NMR spectrum can provide information about their dihedral angle, which is related to their cis or trans relationship.

Research has shown that the treatment of trans-3,4-dibromosulfolane with pyridine (B92270) can lead to different products depending on the stoichiometry. Using two equivalents of pyridine results in the formation of 4-bromo-2-sulfolene, while an excess of pyridine leads to the formation of a cationic 3-pyridinium-3-sulfolene. These transformations highlight how the stereochemistry of the starting material influences the reaction pathway and the resulting products.

Table 1: Diastereoselective Reactions Involving Sulfolane Derivatives

| Starting Material | Reagent(s) | Major Product | Key Feature |

| 3-Sulfolene | Bromine | trans-3,4-Dibromosulfolane | Anti-addition of bromine |

| trans-3,4-Dibromosulfolane | 2 equiv. Pyridine | 4-Bromo-2-sulfolene | Elimination reaction |

| trans-3,4-Dibromosulfolane | Excess Pyridine | 3-Pyridinium-3-sulfolene | Substitution and rearrangement |

| 2-Acetyl-3-methyl sulfolane | Sodium borohydride | Diastereomeric mixture of alcohols | Reduction of ketone |

| 3-Sulfolene | n-BuLi, then Benzyl bromide | trans-2,5-Dibenzyl-3-sulfolene and cis-2,5-Dibenzyl-3-sulfolene | Alkylation reaction |

This table summarizes key diastereoselective reactions involving sulfolane derivatives, including the formation of this compound and its subsequent transformations.

Enantioselective Approaches to Chiral this compound Derivatives

The development of enantioselective methods to access chiral this compound derivatives is an area of growing interest, driven by the potential of these compounds as building blocks in asymmetric synthesis. Such approaches aim to produce a single enantiomer of the target molecule, which is crucial for applications in pharmaceuticals and materials science where specific stereoisomers often exhibit distinct biological activities or properties.

One common strategy for enantioselective synthesis involves the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, a chiral alcohol could be used to form a chiral sulfonate ester, which then directs the stereoselective introduction of bromine atoms.

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, a chiral Lewis acid or a transition metal complex with a chiral ligand could be employed to catalyze the bromination of a sulfolene derivative, leading to the preferential formation of one enantiomer of this compound.

Furthermore, biocatalysis , utilizing enzymes such as reductases, can be employed for the enantioselective reduction of functional groups on the sulfolane ring, leading to chiral derivatives. For example, the baker's yeast-mediated reduction of 2-acetyl-3-methyl sulfolane has been explored, although in this specific case, epimerization at the acidic β-keto sulfone position led to a mixture of diastereomers.

Table 2: Strategies for Enantioselective Synthesis of Sulfolane Derivatives

| Approach | Description | Example Application |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Attachment of a chiral alcohol to the sulfolane backbone to guide bromination. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Use of a chiral rhodium catalyst for the arylation of sulfolenes. |

| Biocatalysis | Enzymes are used to perform stereoselective transformations. | Yeast-mediated reduction of a keto-sulfolane derivative. |

This table outlines the primary methods used to achieve enantioselectivity in the synthesis of chiral sulfolane derivatives.

Conformational Analysis and Stereochemical Impact on Reactivity

The five-membered sulfolane ring is not planar and exists in various conformations, typically described as envelope and twist forms. The specific conformation adopted by this compound, and the energetic barriers between these conformations, have a profound impact on its reactivity. The spatial orientation of the bromine atoms and their interaction with the sulfone group and the rest of the ring influence the molecule's stability and how it interacts with other reagents.

Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for investigating the conformational landscape of sulfolane derivatives. These studies can predict the relative energies of different conformers and the transition states for their interconversion. This information helps in understanding why certain reaction pathways are favored over others. For example, the accessibility of a particular conformer can determine whether a reagent can approach from a specific trajectory, thus influencing the stereochemical outcome of a reaction.

The gauche interactions between substituents on the ring play a significant role in determining the most stable conformation. In this compound, the electrostatic repulsion between the electronegative bromine atoms and the sulfone group, as well as steric hindrance, will dictate the preferred arrangement of the substituents. For instance, a conformation that minimizes these unfavorable interactions will be lower in energy and more populated at equilibrium.

The stereochemical impact on reactivity is evident in elimination reactions. The rate of elimination of HBr from a bromosulfolane, for example, will depend on the ability of the molecule to adopt a conformation where the hydrogen and bromine atoms are in an anti-periplanar arrangement, which is the optimal geometry for an E2 elimination reaction. If this conformation is energetically unfavorable, the reaction rate will be significantly slower.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. It provides data on the number of chemically non-equivalent nuclei, their chemical environments, and their proximity to other nuclei. For 2,3-Dibromosulfolane, ¹H and ¹³C NMR are fundamental, but more advanced techniques are necessary to resolve its complex spectral features.

The protons in the this compound molecule can give rise to complex spin systems. When the chemical shift differences between interacting protons are comparable to their coupling constants, second-order effects become prominent, leading to intricate splitting patterns that cannot be interpreted by the simple n+1 rule. The protons on the five-membered sulfolane (B150427) ring, particularly those adjacent to the bromine atoms and the sulfonyl group, can exhibit such complex coupling.

In cases where protons are chemically equivalent but magnetically non-equivalent, patterns like AA'XX' can emerge. This non-equivalence arises when the coupling constants of the chemically equivalent 'A' protons to a given 'X' proton are different (JAX ≠ JA'X). Analyzing these patterns requires simulation software or advanced 2D NMR experiments like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks and helps to trace the connectivity within the spin systems.

The synthesis of this compound can result in the formation of stereoisomers (e.g., cis/trans diastereomers and enantiomers). NMR spectroscopy is a powerful tool for identifying and quantifying these isomers. Diastereomers, having different physical properties, will generally have distinct NMR spectra, with different chemical shifts and coupling constants for corresponding protons and carbons.

For instance, the coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation of cis and trans isomers based on the magnitude of their respective coupling constants. In a mixture, separate signals for each diastereomer will be observed, and the ratio of the isomers can be determined by integrating the corresponding peaks. While enantiomers have identical NMR spectra under normal conditions, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric interactions, leading to separate signals for each enantiomer, which allows for the determination of enantiomeric excess.

Analysis of Complex Spin Systems (e.g., AA'MM'XX' Patterns)

Mass Spectrometry (MS) Fragmentation Studies and High-Resolution Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺˙). This ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound, expected fragmentation pathways could include the loss of bromine atoms (Br˙), sulfur dioxide (SO₂), or cleavage of the carbon-sulfur or carbon-carbon bonds within the ring. The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in pairs of peaks (M⁺˙ and M+2⁺˙) for bromine-containing ions.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, distinguishing between compounds that have the same nominal mass but different elemental compositions. This capability is invaluable for confirming the identity of this compound and its fragmentation products.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass (amu) | Observed m/z |

| C₄H₆⁷⁹Br₂O₂S | 289.8455 | 289.8458 |

| C₄H₆⁷⁹Br⁸¹BrO₂S | 291.8435 | 291.8439 |

| C₄H₆⁸¹Br₂O₂S | 293.8414 | 293.8417 |

| [M - Br]⁺ (C₄H₆⁷⁹BrO₂S)⁺ | 210.9377 | 210.9380 |

| [M - Br]⁺ (C₄H₆⁸¹BrO₂S)⁺ | 212.9357 | 212.9361 |

| [M - SO₂]⁺˙ (C₄H₆Br₂)⁺˙ | 227.8887 | 227.8890 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands for the sulfonyl group (SO₂) would be prominent. These typically appear as strong, sharp bands corresponding to asymmetric and symmetric stretching vibrations. The C-H stretching and bending vibrations of the methylene (B1212753) and methine groups on the ring would also be observable. The C-Br stretching vibrations would likely appear in the fingerprint region of the spectrum.

Raman spectroscopy, which relies on changes in polarizability, is often more sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, the S=O symmetric stretch and C-Br stretching vibrations may produce strong signals in the Raman spectrum. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. For stereoisomers, subtle differences in their vibrational spectra can arise due to differences in molecular symmetry, which can aid in their differentiation.

Table 2: Typical Infrared and Raman Bands for Functional Groups in this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350–1300 (Strong) | Weak/Inactive |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160–1120 (Strong) | Strong |

| C-H | Stretch | 3000–2850 (Medium) | Strong |

| C-Br | Stretch | 650–550 (Medium-Strong) | Strong |

| C-S | Stretch | 700–600 (Variable) | Medium-Strong |

X-ray Crystallography for Definitive Structural Determination of Derivatives

While the spectroscopic methods discussed above provide a wealth of structural information, X-ray crystallography on a single crystal offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique determines the precise spatial coordinates of each atom in the crystal lattice, revealing exact bond lengths, bond angles, and the absolute stereochemistry.

Obtaining a suitable single crystal of this compound itself might be challenging. However, it is often possible to prepare a solid derivative of the compound that crystallizes more readily. The resulting crystal structure provides unequivocal proof of the molecular connectivity and the relative and absolute configuration of all stereocenters. This data is the gold standard for structural elucidation and can be used to validate the interpretations made from NMR and other spectroscopic data.

Theoretical and Computational Studies of 2,3 Dibromosulfolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems like atoms and molecules. DFT calculations focus on the electron density, a function of only three spatial coordinates, to determine the ground-state properties of a system, making it a more computationally efficient alternative to solving the full Schrödinger equation.

For 2,3-dibromosulfolane, DFT methods can be employed to calculate a variety of fundamental electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a higher propensity to engage in chemical reactions.

Reactivity descriptors, derived from conceptual DFT, offer quantitative measures of a molecule's reactivity. These descriptors, such as chemical potential, hardness, and the Fukui function, can predict the most likely sites for nucleophilic or electrophilic attack. By analyzing these properties for this compound, researchers can gain a predictive understanding of how it will interact with other chemical species, guiding the design of synthetic routes and the prediction of reaction products. For instance, DFT calculations can elucidate the effect of substituents on the electronic structure and reactivity of similar heterocyclic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By constructing potential energy surfaces, researchers can identify transition states, intermediates, and the energetic barriers that govern the transformation from reactants to products. For this compound, this approach can be used to study various reaction types, including substitution, elimination, and rearrangement reactions.

Techniques such as the Nudged Elastic Band (NEB) method are employed to locate the minimum energy path between known reactants and products, revealing the geometry of the transition state. The calculated activation energies provide quantitative information about reaction rates, allowing for a comparison of different possible mechanisms. For example, computational studies can distinguish between concerted and stepwise pathways, a crucial detail for understanding reaction selectivity.

Furthermore, ab initio molecular dynamics (AIMD) simulations can be used to explore reaction dynamics, providing insights into the short-lived species and complex bond-breaking and -forming events that occur during a reaction. These simulations can help to rationalize experimentally observed product distributions and identify unexpected reaction channels that might not be apparent from static calculations alone.

Prediction of Stereochemical Outcomes and Transition State Geometries

The stereochemistry of a reaction's products is often determined by the three-dimensional structure of the transition state. Computational modeling provides a powerful means to predict and rationalize stereochemical outcomes by examining the relative energies of diastereomeric transition states. For reactions involving this compound, which possesses chiral centers, understanding the factors that control stereoselectivity is of paramount importance.

By calculating the geometries and energies of all possible transition states leading to different stereoisomers, researchers can predict which product will be favored. These calculations can account for subtle steric and electronic effects that influence the orientation of reactants in the transition state assembly. For example, in a dehydrobromination reaction of this compound, computational analysis can reveal whether the elimination proceeds via an anti- or syn-periplanar arrangement, thus predicting the stereochemistry of the resulting alkene.

The combination of computational predictions with experimental results, such as those from X-ray crystallography, provides a robust framework for assigning the absolute configuration of reaction products. This integrated approach is a powerful strategy in modern organic synthesis and stereochemical analysis.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the stable low-energy conformations of the five-membered sulfolane (B150427) ring. The puckered nature of the ring gives rise to various conformers, such as envelope and twist forms, which can interconvert.

Molecular mechanics (MM) and quantum mechanical (QM) methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers.

Molecular dynamics (MD) simulations offer a dynamic picture of a molecule's conformational landscape. By simulating the motion of atoms over time, MD can explore the accessible conformations and the timescales of conformational changes. Techniques like replica exchange MD can enhance the sampling of conformational space, ensuring that the simulation does not become trapped in a local energy minimum. These simulations can reveal how the conformational preferences of this compound might be influenced by its environment, such as the presence of a solvent.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the spectroscopic properties of a proposed structure, researchers can compare the simulated spectrum with the experimental one, providing strong evidence for the correctness of the structural assignment.

For this compound, DFT calculations can predict vibrational frequencies and intensities, which can be correlated with the peaks observed in an experimental IR spectrum. This allows for a detailed assignment of the vibrational modes to specific molecular motions, such as C-H stretches or S=O bends. Discrepancies between the calculated and experimental spectra can point to environmental effects, such as solvent interactions or hydrogen bonding, that are not accounted for in the gas-phase calculations.

Similarly, computational methods can predict NMR chemical shifts and coupling constants. This is particularly useful for complex molecules where spectral overlap and second-order effects can make manual interpretation challenging. By comparing the calculated NMR parameters for different possible isomers or conformers with the experimental data, the correct structure can often be unambiguously determined. Time-dependent DFT (TD-DFT) can also be used to simulate UV-Vis spectra and understand the electronic transitions responsible for the observed absorptions.

Advanced Synthetic Applications of 2,3 Dibromosulfolane

Contribution to Materials Science Research

Integration into Polymer Backbones for Novel Materials

The incorporation of the sulfolane (B150427) moiety, particularly from precursors like 2,3-dibromosulfolane, into polymer backbones can impart desirable properties such as enhanced thermal stability and specific ionic conductivity. Research has explored the synthesis of polysulfones using dibromosulfolane as a key monomer. For instance, a polysulfone has been synthesized from the reaction of 1,4-dithiane-2,5-diol (B140307) with dibromosulfolane. The resulting polymer is of interest for applications in battery technology, specifically as a component in polymer electrolytes. The sulfone group's polarity is anticipated to enhance the ionic conductivity of the polymer when doped with a salt, a critical characteristic for electrolyte performance.

The general strategy involves polycondensation reactions where the dibromo functionality of this compound allows for the formation of long polymer chains. The selection of co-monomers is crucial in tailoring the final properties of the polymer.

Table 1: Polymer Synthesis Utilizing Sulfolane Derivatives

| Polymer Type | Monomers | Key Feature | Potential Application |

|---|---|---|---|

| Polysulfone | 1,4-dithiane-2,5-diol, Dibromosulfolane | Increased ionic conductivity | Gel polymer electrolytes for batteries |

Development of Conjugated Systems via Diene Generation

A significant application of sulfolane derivatives lies in their role as stable, crystalline precursors for conjugated dienes. The thermal cheletropic extrusion of sulfur dioxide from 3-sulfolenes is a well-established and stereospecific method to generate 1,3-dienes in situ. This transformation proceeds through a concerted disrotatory mechanism in the ground state.

While this compound itself is a saturated system, it can be chemically transformed into unsaturated sulfolenes that then serve as diene precursors. For example, dehydrobromination or double dehydrobromination of 3,4-dibromosulfolane (B84020) can lead to the formation of thiophene (B33073) 1,1-dioxides, which are valuable synthons. These thiophene 1,1-dioxides can then undergo reactions to generate substituted dienes for use in Diels-Alder reactions or for the synthesis of conjugated polymers. The reaction of 3,4-dibromosulfolane with amines has been shown to be a method for preparing precursors to biotin (B1667282).

The generation of conjugated dienes is fundamental to the construction of complex organic molecules and materials. These dienes are pivotal in cycloaddition reactions and in the synthesis of polyenes. The stability of conjugated systems arises from the delocalization of π-electrons across the alternating single and double bonds.

Table 2: Diene Generation from Sulfolane Derivatives

| Sulfolane Precursor | Reaction | Generated Diene Type | Application |

|---|---|---|---|

| 3,4-Dibromosulfolane | Dehydrobromination | Substituted thiophene 1,1-dioxides | Diels-Alder reactions, Biotin precursor synthesis |

| cis-2,5-dimethyl-3-sulfolene | Thermal SO₂ Extrusion | (E,E)-2,4-hexadiene | Stereospecific diene synthesis |

Exploration in Advanced Functional Materials (Synthetic Aspects)

The electron-withdrawing nature of the sulfone group in thiophene 1,1-dioxides, which can be derived from this compound, makes them valuable components in the design of advanced functional materials. The incorporation of the thiophene 1,1-dioxide unit into conjugated systems can significantly lower the HOMO-LUMO band gap and enhance photoluminescence efficiency.

Synthetic strategies often involve the palladium-catalyzed cross-coupling reactions of halogenated thiophene 1,1-dioxides to build larger π-conjugated structures. These materials are investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties by modifying the substituents on the thiophene 1,1-dioxide ring is a key advantage.

Furthermore, the sulfolane framework is being explored in the development of two-dimensional (2D) polymers and other nanostructured materials. Interfacial synthesis methods are being developed to create crystalline 2D polymers with controlled structures. The unique properties of these materials make them promising for applications in electronics, catalysis, and membrane technology.

Development of Stereodefined Organic Compounds

The development of stereodefined organic compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. Stereoselective reactions are those that preferentially form one stereoisomer over another. A reaction is considered stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product.

The rigid sulfolane ring of this compound provides a scaffold where the stereochemical outcome of reactions can be controlled. The bromine atoms at the 2 and 3 positions offer reactive sites for nucleophilic substitution and elimination reactions. The stereoselectivity of these reactions is influenced by the steric and electronic environment of the sulfolane ring.

For instance, the relative stereochemistry of the bromine atoms (cis or trans) will influence the conformational preferences of the molecule and the accessibility of the reaction centers to reagents. This can be exploited to achieve diastereoselective transformations, where one diastereomer of a product is formed in preference to others. The principles of stereoselectivity, such as syn and anti-additions, are crucial in predicting the outcomes of reactions involving cyclic systems like sulfolane.

While specific examples detailing the stereoselective reactions of this compound are not extensively documented in the provided search results, the general principles of stereocontrol in cyclic systems are applicable. The development of chiral catalysts and reagents can be employed to achieve enantioselective reactions, leading to the synthesis of single enantiomers of target molecules.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,4-dithiane-2,5-diol |

| This compound |

| Biotin |

Q & A

Q. What frameworks guide the interpretation of conflicting data in this compound studies?

- Approach : Adopt the TRIZ contradiction matrix (Table 7, ) to systematically address technical conflicts (e.g., reactivity vs. stability). For literature inconsistencies, apply triangulation by cross-validating results across analytical techniques (e.g., NMR, XRD, computational data) .

- Documentation : Maintain a contradiction log to track unresolved issues and hypotheses for future testing.

Data Synthesis and Source Evaluation

Q. How should researchers prioritize sources when compiling data on this compound?

- Criteria : Prioritize peer-reviewed journals, patents, and authoritative databases (PubChem, NIST). Exclude non-peer-reviewed vendors (e.g., ) due to unverified data. Use bibliometric tools to assess citation impact and methodological rigor .

- Synthesis : Create a comparative table of key properties (melting point, solubility, spectral peaks) from vetted sources to identify consensus values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.